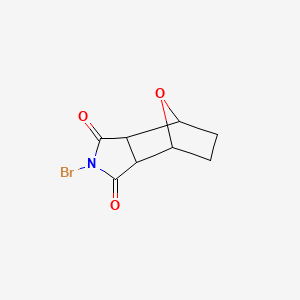![molecular formula C9H16O2 B14462047 2-Methyl-1,6-dioxaspiro[4.5]decane CAS No. 73046-14-7](/img/structure/B14462047.png)
2-Methyl-1,6-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,6-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing a spiro carbon atom that connects two rings: a five-membered furan ring and a six-membered pyran ring. This compound is notable for its presence in various natural products and its biological activity, making it a subject of interest in organic chemistry and related fields .
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,6-dioxaspiro[4.5]decane can be synthesized through several methods. One common approach involves the use of d-fructose as a starting material. The synthesis typically includes the following steps:
Wittig Reaction: This step involves the formation of an alkene from a carbonyl compound using a phosphonium ylide.
Reduction: The alkene is then reduced to form a diol.
Spiroketalation: The diol undergoes cyclization to form the spiroacetal structure.
Industrial Production Methods
While specific industrial production methods for 2-Methyl-1,6-dioxaspiro[4These methods often involve the use of readily available starting materials and efficient catalytic processes to achieve high yields and stereoselectivity .
化学反応の分析
Types of Reactions
2-Methyl-1,6-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.
Substitution: Substitution reactions can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
2-Methyl-1,6-dioxaspiro[4.5]decane has several scientific research applications:
作用機序
The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, as a component of pheromones, it binds to olfactory receptors in insects, triggering behavioral responses. In the case of its antibiotic properties, the compound may interfere with bacterial cell wall synthesis or protein function .
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Lacks the methyl group at the 2-position, which can affect its biological activity and chemical reactivity.
1,7-Dioxaspiro[5.5]undecane:
2-Ethyl-1,6-dioxaspiro[4.5]decane: Similar structure with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
Uniqueness
2-Methyl-1,6-dioxaspiro[4.5]decane is unique due to its specific spiroacetal structure and the presence of the methyl group at the 2-position. This structural feature contributes to its distinct biological activity and makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
73046-14-7 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-methyl-1,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-6-9(11-8)5-2-3-7-10-9/h8H,2-7H2,1H3 |
InChIキー |
JQEFEBJVAHPKHX-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(O1)CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)
